3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride
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Overview
Description
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is usually obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(pyridin-2-yl)piperidin-2-one
- 3-Amino-1-(pyridin-4-yl)piperidin-2-one
- 3-Amino-1-(pyridin-3-yl)piperidin-4-one
Uniqueness
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15Cl2N3O |
---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
3-amino-1-pyridin-3-ylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8;;/h1,3,5,7,9H,2,4,6,11H2;2*1H |
InChI Key |
QKRRBDRMLOTCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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